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Compound of Interest

Compound Name: 3-Chlorobenzyl bromide

Cat. No.: B146248 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data for the compound 3-Chlorobenzyl
bromide. Detailed experimental protocols and data interpretations are included to support

research and development activities.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR,

Mass Spectrometry, and IR Spectroscopy of 3-Chlorobenzyl bromide.

Table 1: ¹H NMR Spectroscopic Data for 3-Chlorobenzyl
Bromide

Chemical Shift (δ) ppm Multiplicity Assignment

~7.34 m Aromatic CH

~7.22 m Aromatic CH

4.378 s -CH₂Br

Solvent: CDCl₃, Reference: TMS (0 ppm). Data sourced from ChemicalBook.[1]
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Table 2: ¹³C NMR Spectroscopic Data for 3-Chlorobenzyl
Bromide (Predicted)

Chemical Shift (δ) ppm Assignment

~32 -CH₂Br

~127-135 Aromatic C

~140 Aromatic C-Cl

Note: Experimental ¹³C NMR data for 3-Chlorobenzyl bromide was not explicitly found in the

searched resources. The presented data is an estimation based on typical chemical shifts for

similar structures.

Table 3: Mass Spectrometry Data for 3-Chlorobenzyl
Bromide

m/z Relative Intensity (%) Proposed Fragment

204, 206, 208 6.6, 8.5, 2.1 [M]⁺ (Molecular Ion)

125, 127 100, 32.6 [M - Br]⁺

89 15.4 [C₇H₅]⁺

63 7.9 [C₅H₃]⁺

Data sourced from ChemicalBook.[2] The presence of chlorine and bromine isotopes (³⁵Cl/³⁷Cl

and ⁷⁹Br/⁸¹Br) accounts for the observed isotopic patterns in the molecular ion and fragments.

Table 4: IR Absorption Data for 3-Chlorobenzyl Bromide
(Characteristic Peaks)
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Wavenumber (cm⁻¹) Intensity Assignment

~3000-3100 Medium Aromatic C-H Stretch

~1600, ~1470 Medium-Strong Aromatic C=C Bending

~1200 Strong C-Br Stretch

~700-800 Strong C-Cl Stretch

Note: A specific experimental IR spectrum for 3-Chlorobenzyl bromide was not found. The

presented data is based on characteristic absorption frequencies for the functional groups

present in the molecule.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 3-Chlorobenzyl bromide (typically 5-10 mg) is dissolved in a deuterated solvent

(e.g., chloroform-d, CDCl₃) to a volume of approximately 0.5-0.7 mL. The solution is then

transferred to an NMR tube. A small amount of a reference standard, such as tetramethylsilane

(TMS), is added for chemical shift calibration. The spectrum is acquired on an NMR

spectrometer, and the resulting Free Induction Decay (FID) is Fourier transformed to obtain the

frequency domain spectrum.

Mass Spectrometry (MS)
The mass spectrum of 3-Chlorobenzyl bromide can be obtained using an electron ionization

(EI) mass spectrometer. The sample is introduced into the ion source, where it is bombarded

with a high-energy electron beam. This causes the molecule to ionize and fragment. The

resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by

a mass analyzer. A detector records the abundance of each ion, generating the mass

spectrum.

Infrared (IR) Spectroscopy
For a liquid sample like 3-Chlorobenzyl bromide, the IR spectrum is typically recorded using

the thin-film method. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or

KBr), which are then mounted in the spectrometer. Alternatively, a solution of the compound in
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a suitable solvent (e.g., CCl₄) can be prepared and placed in a sample cell. The instrument

then passes a beam of infrared radiation through the sample and measures the amount of light

absorbed at each frequency.

Data Interpretation and Visualization
NMR Data Analysis Workflow
The analysis of NMR data is a critical step in structure elucidation. The following diagram

illustrates a typical workflow for interpreting NMR spectra.
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A typical workflow for NMR data analysis.
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Mass Spectrometry Fragmentation Pathway
The fragmentation of 3-Chlorobenzyl bromide in an EI mass spectrometer provides valuable

structural information. The following diagram illustrates the primary fragmentation pathway.

[C₇H₆BrCl]⁺˙
m/z = 204, 206, 208

[C₇H₆Cl]⁺
m/z = 125, 127

- Br˙ [C₇H₅]⁺
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- Cl˙

Click to download full resolution via product page

Primary fragmentation of 3-Chlorobenzyl bromide.

Logical Relationship of Spectroscopic Techniques in
Structure Elucidation
The combination of NMR, IR, and MS provides a powerful toolkit for the unambiguous

identification and structural elucidation of organic molecules.
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Interrelation of spectroscopic techniques.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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